molecular formula C26H20ClP B14613975 Triphenyl(phenylethynyl)phosphanium chloride CAS No. 60896-12-0

Triphenyl(phenylethynyl)phosphanium chloride

Cat. No.: B14613975
CAS No.: 60896-12-0
M. Wt: 398.9 g/mol
InChI Key: ADTCIQOSZMKAGQ-UHFFFAOYSA-M
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Description

Triphenyl(phenylethynyl)phosphanium chloride is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three phenyl groups and one phenylethynyl group, with a chloride ion as the counterion. This compound is part of the broader class of phosphonium salts, which are known for their applications in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl(phenylethynyl)phosphanium chloride typically involves the reaction of triphenylphosphine with phenylethynyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

Ph3P+PhCCClPh3P+CCPhCl\text{Ph}_3\text{P} + \text{PhC}\equiv\text{CCl} \rightarrow \text{Ph}_3\text{P}^+\text{C}\equiv\text{CPh} \text{Cl}^- Ph3​P+PhC≡CCl→Ph3​P+C≡CPhCl−

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(phenylethynyl)phosphanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form triphenyl(phenylethynyl)phosphine oxide.

    Reduction: It can be reduced to form triphenyl(phenylethynyl)phosphine.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Triphenyl(phenylethynyl)phosphine oxide.

    Reduction: Triphenyl(phenylethynyl)phosphine.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Triphenyl(phenylethynyl)phosphanium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of phosphonium-based drug delivery systems due to its ability to penetrate cell membranes.

    Medicine: Research is ongoing into its potential use in targeted cancer therapies, leveraging its ability to accumulate in cancer cells.

    Industry: It is employed in the synthesis of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of triphenyl(phenylethynyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phenylethynyl group can participate in nucleophilic addition reactions, while the phosphonium center can undergo nucleophilic substitution. The compound’s ability to form stable ylides makes it valuable in Wittig reactions, where it facilitates the formation of alkenes from aldehydes and ketones.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common organophosphorus compound used in organic synthesis and catalysis.

    Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a byproduct in various reactions.

    Triphenylphosphine dichloride: A related compound used to convert alcohols to alkyl chlorides.

Uniqueness

Triphenyl(phenylethynyl)phosphanium chloride is unique due to the presence of the phenylethynyl group, which imparts distinct reactivity and properties compared to other triphenylphosphine derivatives. This makes it particularly useful in specialized synthetic applications and research studies.

Properties

CAS No.

60896-12-0

Molecular Formula

C26H20ClP

Molecular Weight

398.9 g/mol

IUPAC Name

triphenyl(2-phenylethynyl)phosphanium;chloride

InChI

InChI=1S/C26H20P.ClH/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H;1H/q+1;/p-1

InChI Key

ADTCIQOSZMKAGQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C#C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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